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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-ol

Cat. No.: B1361494 Get Quote

Technical Guide to 3-(2-Chlorophenyl)propan-1-
ol
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral

properties of 3-(2-Chlorophenyl)propan-1-ol, a key intermediate in various synthetic

applications. This guide includes detailed data, experimental protocols, and safety information

to support its use in research and development.

Compound Identification and Properties
3-(2-Chlorophenyl)propan-1-ol is an organochlorine compound featuring a propan-1-ol chain

attached to a 2-chlorophenyl group. Its structure lends itself to further functionalization, making

it a valuable building block in the synthesis of more complex molecules, including

pharmaceutical agents.

Physical and Chemical Properties
The key physical and chemical properties of 3-(2-Chlorophenyl)propan-1-ol are summarized

in the table below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1361494?utm_src=pdf-interest
https://www.benchchem.com/product/b1361494?utm_src=pdf-body
https://www.benchchem.com/product/b1361494?utm_src=pdf-body
https://www.benchchem.com/product/b1361494?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C₉H₁₁ClO

Molecular Weight 170.63 g/mol

CAS Number 6282-87-7

Appearance Colorless to light yellow liquid [1]

Boiling Point
87-88 °C at 0.2 mmHg (0.2

Torr)
[1][2]

Density 1.151 g/cm³ (predicted)

Flash Point 117.5 °C (predicted) [3]

Storage Temperature Room Temperature [2]

XLogP3-AA 2.5

Chemical Identifiers
Identifier Type Value Source(s)

IUPAC Name 3-(2-chlorophenyl)propan-1-ol

SMILES C1=CC=C(C(=C1)CCCO)Cl [4]

InChI

InChI=1S/C9H11ClO/c10-9-6-

2-1-4-8(9)5-3-7-11/h1-

2,4,6,11H,3,5,7H2

InChIKey
RROVHEOLZYPASG-

UHFFFAOYSA-N

Spectral Data (Predicted)
While a fully analyzed spectrum for 3-(2-Chlorophenyl)propan-1-ol is not readily available in

the cited literature, the expected spectral characteristics can be predicted based on its

structure and data from analogous compounds.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

and aliphatic protons.

Aromatic Protons (Ar-H): Multiplets in the range of δ 7.1-7.4 ppm, corresponding to the four

protons on the substituted benzene ring.

Methylene Protons (-CH₂-OH): A triplet at approximately δ 3.7 ppm, coupled to the adjacent

methylene group.

Methylene Protons (Ar-CH₂-): A triplet around δ 2.8 ppm, coupled to the adjacent methylene

group.

Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a pentet or sextet) around δ 1.9 ppm,

coupled to the two adjacent methylene groups.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on

concentration and solvent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display nine distinct signals.

Aromatic Carbons: Six signals in the δ 125-140 ppm region. The carbon bearing the chlorine

atom (C-Cl) will be shifted downfield.

Carbonyl-adjacent Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

Aliphatic Carbons (-CH₂-): Two signals in the δ 30-40 ppm range for the other two methylene

carbons in the propyl chain.

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic

groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an

alcohol's hydrogen-bonded hydroxyl group.[5]

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).[5]

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.[5]

C-Cl Stretch: A band in the fingerprint region, typically around 750 cm⁻¹.

Experimental Protocols
Synthesis of 3-(2-Chlorophenyl)propan-1-ol
A plausible and common method for the synthesis of 3-(2-Chlorophenyl)propan-1-ol is the

reduction of its corresponding carboxylic acid, 3-(2-chlorophenyl)propionic acid. This precursor

can be synthesized from 2-chlorobenzaldehyde.[6]

Step 1: Synthesis of 3-(2-Chlorophenyl)propionic Acid

This procedure is adapted from a method for synthesizing the target precursor.[6]

Reaction Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser,

and thermometer, add 85% formic acid (8 mL, 180 mmol).

Base Addition: Cool the solution to 5°C. Slowly add triethylamine (2.7 mL, 27 mmol)

dropwise, ensuring the reaction temperature remains below 10°C.

Reactant Addition: Add 2-chlorobenzaldehyde and cyclic (sub)isopropyl malonate to the

flask.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture, acidify, and filter the precipitate. The

crude product can be purified by recrystallization from chloroform and petroleum ether to
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yield 3-(2-chlorophenyl)propionic acid.[6]

Step 2: Reduction to 3-(2-Chlorophenyl)propan-1-ol

This is a generalized procedure for the reduction of a carboxylic acid to a primary alcohol using

a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend LiAlH₄ in

anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel

and a reflux condenser.

Acid Addition: Dissolve 3-(2-chlorophenyl)propionic acid in anhydrous THF and add it

dropwise to the LiAlH₄ suspension at 0°C with stirring.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then gently heat to reflux for several hours until the reaction is complete (monitored by TLC

or GC).

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the

sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide

solution, and then more water.

Workup: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or

diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)propan-1-ol.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel.

Logical Workflow: Synthesis Pathway
The logical flow from starting materials to the final product is illustrated below.
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Step 1: Acid Synthesis

Step 2: Reduction

start_material

intermediate

reagent

final_product

Malonic Acid Derivative
3-(2-Chlorophenyl)propionic Acid

 Doebner-von Miller
 reaction or similar 

3-(2-Chlorophenyl)propan-1-ol

 Reduction 

LiAlH4 / THF

2-Chlorobenzaldehyde
 Doebner-von Miller
 reaction or similar 

Click to download full resolution via product page

Caption: Synthesis pathway for 3-(2-Chlorophenyl)propan-1-ol.

Safety and Handling
3-(2-Chlorophenyl)propan-1-ol is classified as a hazardous substance. Appropriate safety

precautions must be taken during handling and storage.

GHS Hazard Information
The Globally Harmonized System (GHS) classification for this compound is summarized below.
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Category Information

Signal Word Warning

Pictogram GHS07 (Exclamation Mark)

Hazard Statements

H315: Causes skin irritation.H319: Causes

serious eye irritation.H335: May cause

respiratory irritation.

Precautionary Statements

P261, P264, P271, P280, P302+P352,

P304+P340, P305+P351+P338, P319, P321,

P332+P317, P337+P317, P362+P364,

P403+P233, P405, P501

Handling Recommendations
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with

an organic vapor cartridge.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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